

Application Notes & Protocols: Comprehensive Characterization of 2-(1,2-Oxazol-5-yl)pyridine

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Compound of Interest

Compound Name: 2-(1,2-Oxazol-5-yl)pyridine

CAS No.: 1314809-76-1

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Abstract

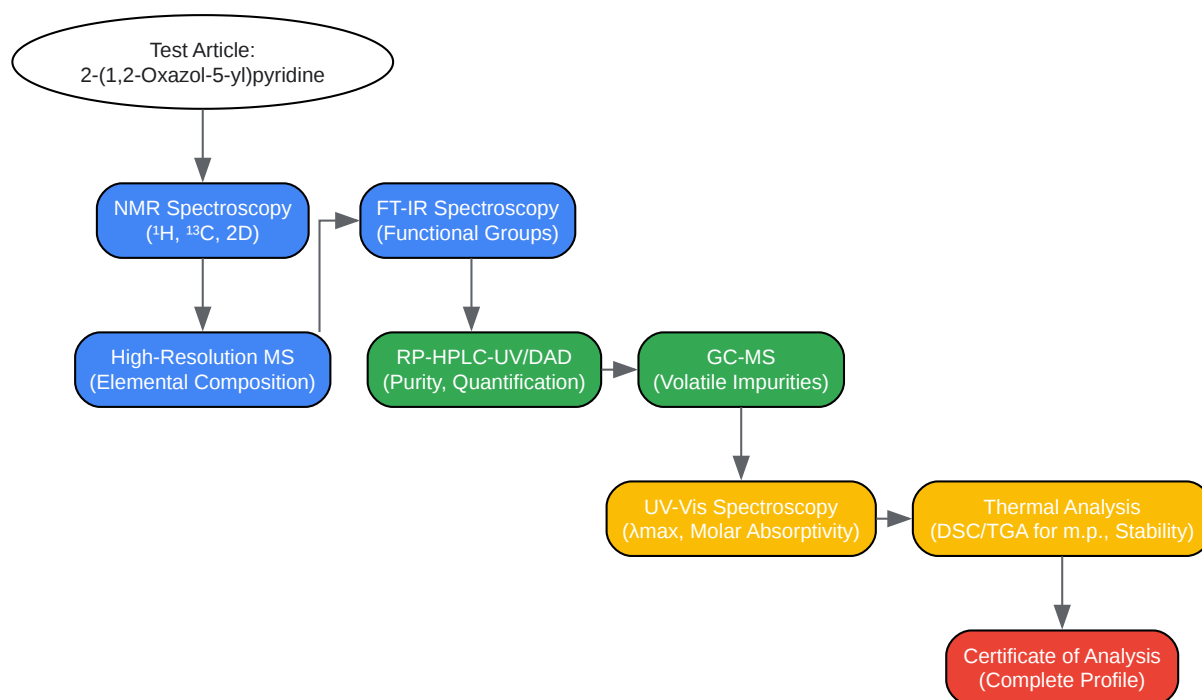
This document provides a comprehensive guide to the analytical techniques and detailed protocols for the structural elucidation, purity assessment, and physicochemical characterization of **2-(1,2-Oxazol-5-yl)pyridine**. As a heterocyclic compound incorporating both pyridine and oxazole moieties, this molecule is of significant interest in medicinal chemistry and materials science.[1][2] Rigorous analytical characterization is paramount for ensuring its identity, quality, and suitability for research and development. This guide is intended for researchers, analytical scientists, and drug development professionals, offering both the theoretical basis and practical, field-tested protocols for a multi-faceted analytical approach.

Introduction and Analytical Strategy

2-(1,2-Oxazol-5-yl)pyridine is a small organic molecule with the chemical formula $C_8H_6N_2O$ and a molecular weight of 146.15 g/mol.[3] Its structure, featuring two distinct heterocyclic rings, imparts specific chemical properties that dictate the selection of analytical methods. The pyridine ring provides basicity, while the oxazole ring contributes to its aromaticity and potential

for various chemical interactions.[1][4] A thorough characterization workflow is essential to establish a complete quality profile, encompassing structural identity, impurity levels, and key physical properties.

The recommended analytical strategy is a multi-technique approach, ensuring that data from orthogonal methods corroborates to build a high-confidence profile of the molecule. This workflow begins with unambiguous structural confirmation, proceeds to quantitative purity analysis, and concludes with the characterization of its bulk physicochemical properties.



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Caption: Integrated workflow for the characterization of **2-(1,2-Oxazol-5-yl)pyridine**.

Part I: Structural Elucidation and Confirmation

The primary objective is to confirm that the synthesized molecule has the correct atomic connectivity and elemental composition. This is achieved through a combination of

spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the definitive structural elucidation of organic molecules in solution.[5] Both ^1H and ^{13}C NMR are required to map the proton and carbon frameworks of the molecule.

Rationale for Experimental Choices:

- Solvent: Deuterated chloroform (CDCl_3) is a common first choice for many organic molecules. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d_6) is an excellent alternative.
- Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for both ^1H and ^{13}C NMR due to its chemical inertness and single, sharp resonance peak.

Protocol 2.1.1: ^1H and ^{13}C NMR Analysis

- Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated solvent (e.g., CDCl_3 with 0.03% v/v TMS) in a clean, dry NMR tube.
- Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz for ^1H NMR for adequate signal dispersion.
- ^1H NMR Acquisition:
 - Acquire a standard proton spectrum with a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
 - Expected Spectrum: The spectrum should show distinct signals for the protons on the pyridine and oxazole rings. Protons on the pyridine ring typically appear in the δ 7.0-9.0 ppm region, while the oxazole proton may appear around δ 6.0-8.0 ppm.[6][7] The coupling patterns (e.g., doublets, triplets) will be crucial for assigning specific positions.
- ^{13}C NMR Acquisition:

- Acquire a proton-decoupled ^{13}C spectrum. A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- Expected Spectrum: Aromatic carbons of both rings will appear in the δ 110-160 ppm range.
- Data Analysis: Integrate the ^1H NMR signals to determine the relative number of protons. Correlate ^1H and ^{13}C chemical shifts with predicted values from spectral databases or simulation software. For unambiguous assignments, consider 2D NMR experiments like COSY (^1H - ^1H correlation) and HSQC (^1H - ^{13}C correlation).

High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for confirming the elemental formula of a molecule by providing a highly accurate mass measurement.[8] This technique can distinguish between compounds with the same nominal mass but different elemental compositions.

Rationale for Experimental Choices:

- Ionization Technique: Electrospray ionization (ESI) is a soft ionization method suitable for polar molecules like **2-(1,2-Oxazol-5-yl)pyridine**, as it typically produces the protonated molecular ion $[\text{M}+\text{H}]^+$ with minimal fragmentation.
- Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap mass analyzer is required to achieve the high resolution (<5 ppm mass accuracy) needed for elemental formula determination.[9]

Protocol 2.2.1: HRMS Analysis via ESI-TOF

- Sample Preparation: Prepare a dilute solution of the sample (~ 10 - 50 $\mu\text{g}/\text{mL}$) in a suitable solvent like methanol or acetonitrile.
- Instrument Calibration: Calibrate the mass spectrometer using a known standard immediately before analysis to ensure mass accuracy.
- Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5 - 10 $\mu\text{L}/\text{min}$).

- Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected m/z of the protonated molecule ($C_8H_6N_2O$, $[M+H]^+ = 147.0558$).
- Data Analysis:
 - Identify the peak corresponding to the $[M+H]^+$ ion.
 - Use the instrument software to calculate the elemental composition based on the measured accurate mass.
 - The mass error between the measured mass and the theoretical mass should be less than 5 ppm.[9]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[10]

Protocol 2.3.1: FT-IR Analysis using Attenuated Total Reflectance (ATR)

- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.
- Background Scan: Perform a background scan of the empty ATR accessory to subtract atmospheric (CO_2 , H_2O) contributions.
- Sample Scan: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm^{-1} .
- Data Analysis: Identify characteristic absorption bands for the functional groups present.

Vibrational Mode	**Expected Wavenumber (cm ⁻¹) **	Rationale
C-H stretching (Aromatic)	3100 - 3000	Confirms the presence of aromatic rings.
C=N stretching (Pyridine/Oxazole)	1650 - 1550	Characteristic of the heterocyclic ring systems.[11]
C=C stretching (Aromatic)	1600 - 1450	Confirms the aromatic nature of the rings.[12]
C-O-C stretching (Oxazole)	1150 - 1050	Indicates the ether-like linkage within the oxazole ring.

Table 1: Expected FT-IR Absorption Bands for 2-(1,2-Oxazol-5-yl)pyridine.

Part II: Purity and Impurity Profiling

Assessing the purity of a compound is a critical step in its characterization. Chromatographic techniques are the primary tools for separating the main component from any synthesis-related impurities or degradation products.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

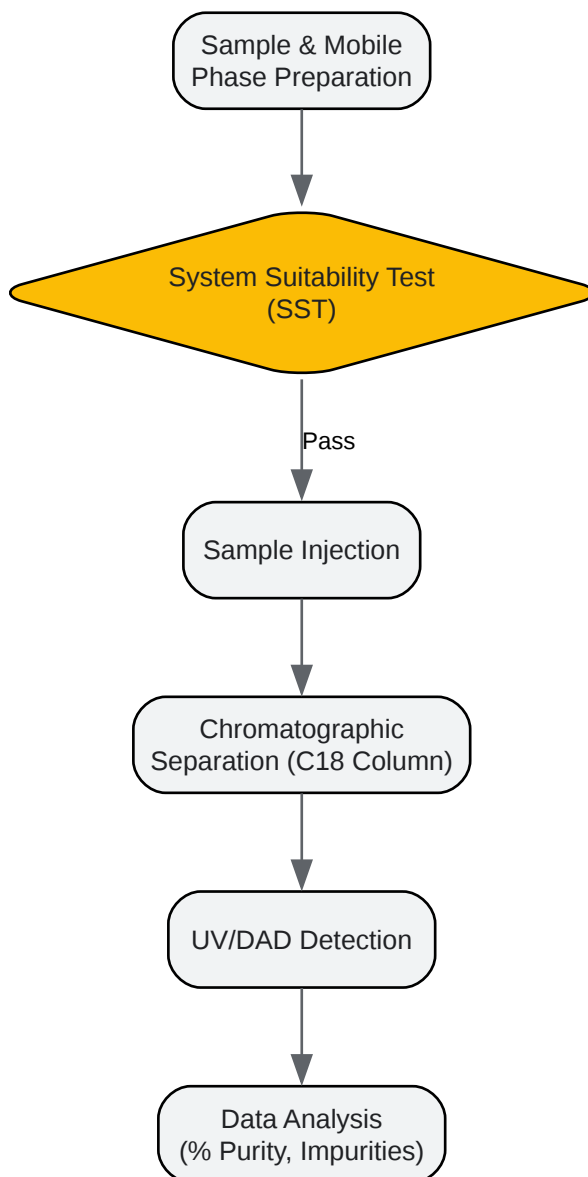
RP-HPLC is the benchmark method for determining the purity of non-volatile organic compounds.[13] The method's validation should be performed in accordance with ICH Q2(R1) guidelines to ensure its reliability.[14][15]

Rationale for Experimental Choices:

- **Stationary Phase:** A C18 column is a versatile and robust choice for retaining small, moderately polar molecules.
- **Mobile Phase:** A gradient of acetonitrile and water allows for the efficient elution of compounds with varying polarities. A small amount of acid (e.g., formic acid or TFA) is added

to sharpen peaks and ensure consistent ionization of the basic pyridine nitrogen.

- Detector: A Diode Array Detector (DAD) is preferred as it provides spectral information across a range of wavelengths, which is useful for peak identification and purity assessment.



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Caption: Workflow for RP-HPLC purity analysis.

Protocol 3.1.1: Purity Determination by RP-HPLC-DAD

- **System Suitability:** Before sample analysis, perform a system suitability test to verify the performance of the chromatographic system. This typically involves injecting a standard solution to check parameters like retention time repeatability, peak asymmetry, and theoretical plates.
- **Sample Preparation:** Accurately prepare a sample solution at a concentration of ~0.5 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile/water).
- **Chromatographic Conditions:**

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 μ m
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	5% B to 95% B over 20 min
Flow Rate	1.0 mL/min
Column Temperature	30 $^{\circ}$ C
Injection Volume	10 μ L
Detection	DAD, 254 nm (or λ_{max})

Table 2: Recommended Starting Conditions for RP-HPLC Analysis.[\[16\]](#)

- **Data Analysis:**
 - Integrate all peaks in the chromatogram.
 - Calculate the purity of the main peak using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
 - Report any impurities present at or above the reporting threshold (e.g., 0.05%).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and thermally stable compounds.[17] It is particularly useful for detecting residual solvents from the synthesis or volatile impurities that may not be observed by HPLC.

Protocol 3.2.1: Analysis of Volatile Impurities by GC-MS

- **Sample Preparation:** Prepare a solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
- **Chromatographic Conditions:**

Parameter	Condition
Column	DB-5ms, 30 m x 0.25 mm, 0.25 μ m
Carrier Gas	Helium, constant flow 1.2 mL/min
Inlet Temperature	250 °C
Oven Program	50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line	280 °C
Ion Source Temp	230 °C
Ionization Mode	Electron Ionization (EI), 70 eV
Mass Range	m/z 40-400

Table 3: Recommended Starting Conditions for GC-MS Analysis.[18]

- **Data Analysis:** Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantify impurities using an internal standard if necessary.

Part III: Physicochemical Characterization

This section focuses on determining the bulk properties of the material, which are critical for formulation and application development.

UV-Vis Spectroscopy

This technique is used to determine the wavelength of maximum absorbance (λ_{max}), which is useful for setting the detection wavelength in HPLC and for quantitative analysis via Beer's Law.

Protocol 4.1.1: Determination of λ_{max}

- **Sample Preparation:** Prepare a dilute solution of the compound (~10 $\mu\text{g/mL}$) in a UV-transparent solvent (e.g., ethanol or methanol).
- **Scan:** Using a dual-beam UV-Vis spectrophotometer, scan the sample from 200 to 400 nm against a solvent blank.
- **Analysis:** The wavelength at which the highest absorbance is recorded is the λ_{max} . The conjugated pyridine and oxazole rings are expected to result in a λ_{max} in the UV region.[19]

Thermal Analysis (DSC/TGA)

Thermal analysis provides information on the melting point, thermal stability, and decomposition profile of a material.[20]

- **Differential Scanning Calorimetry (DSC)** measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of the melting point and purity estimation.
- **Thermogravimetric Analysis (TGA)** measures the change in mass of a sample as a function of temperature, indicating its thermal stability and decomposition temperature.[21]

Protocol 4.2.1: DSC and TGA Analysis

- **Sample Preparation:** Accurately weigh 2-5 mg of the sample into an aluminum DSC pan or a ceramic TGA pan.
- **DSC Method:**
 - Heat the sample under a nitrogen atmosphere from ambient temperature to a point past its melting, at a rate of 10 $^{\circ}\text{C}/\text{min}$.

- The peak of the endotherm corresponds to the melting point.
- TGA Method:
 - Heat the sample under a nitrogen atmosphere from ambient temperature to ~600 °C at a rate of 10 °C/min.
 - The temperature at which significant weight loss begins is an indicator of the decomposition temperature.

Summary and Data Consolidation

The combination of these analytical techniques provides a comprehensive profile of **2-(1,2-Oxazol-5-yl)pyridine**. The data should be compiled into a final report or Certificate of Analysis, demonstrating that the material meets the required specifications for identity, purity, and quality.

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